4-(2-Morpholin-4-ylethylsulfanyl)aniline
Description
Its molecular formula is C₁₂H₁₇N₃OS (inferred from structural analysis).
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethylsulfanyl)aniline |
InChI |
InChI=1S/C12H18N2OS/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 |
InChI Key |
MHKNYKYJMUDLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCSC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-ylethylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 2-(morpholin-4-yl)ethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group displaces the chlorine atom on the aniline ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-ylethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, halogenated anilines, sulfonated anilines
Scientific Research Applications
4-(2-Morpholin-4-ylethylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-ylethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl linker provides flexibility and enhances the compound’s ability to bind to its targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-Morpholin-4-ylethylsulfanyl)aniline with structurally related aniline derivatives containing morpholine or analogous substituents. Key differences in functional groups, linker types, and substitution patterns are highlighted.
Key Structural and Functional Differences:
Linker Type: Thioether (Target Compound): Offers moderate nucleophilicity and susceptibility to oxidation. Sulfonyl (): Electron-withdrawing, reduces basicity of the aniline group, and increases stability. Ether (): More oxidation-resistant but less polarizable than thioether.
Substituent Position :
- Para-substituted compounds (Target, ) maximize electronic effects on the aromatic ring.
- Meta- or ortho-substituted derivatives () alter resonance and steric interactions.
Biological Relevance :
- The thioether linker in the target compound may enhance membrane permeability compared to sulfonyl or carbonyl derivatives .
- Piperazine-containing analogues () could exhibit improved solubility and binding affinity in drug design.
Research Findings and Inferences
- Synthetic Utility : The target compound’s thioether group is advantageous for further functionalization (e.g., oxidation to sulfones or cross-coupling reactions).
- Pharmacological Potential: Morpholine-containing anilines are often explored as kinase inhibitors or G-protein-coupled receptor (GPR) modulators (e.g., references a GPR120 modulator).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
